molecular formula C14H8Cl2N2O2 B14638679 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine CAS No. 54697-04-0

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine

Katalognummer: B14638679
CAS-Nummer: 54697-04-0
Molekulargewicht: 307.1 g/mol
InChI-Schlüssel: BARHNBYKTITJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved include disruption of cellular processes and interference with metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

54697-04-0

Molekularformel

C14H8Cl2N2O2

Molekulargewicht

307.1 g/mol

IUPAC-Name

3,6-bis(4-chlorophenyl)-1,4,2,5-dioxadiazine

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-5-1-9(2-6-11)13-17-20-14(18-19-13)10-3-7-12(16)8-4-10/h1-8H

InChI-Schlüssel

BARHNBYKTITJEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.